molecular formula C15H17N3O2 B7850192 2-(oxolan-2-ylmethylamino)-6-phenyl-1H-pyrimidin-4-one

2-(oxolan-2-ylmethylamino)-6-phenyl-1H-pyrimidin-4-one

Cat. No.: B7850192
M. Wt: 271.31 g/mol
InChI Key: TVCMRNAZHOQNRD-UHFFFAOYSA-N
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Description

2-(oxolan-2-ylmethylamino)-6-phenyl-1H-pyrimidin-4-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and material science. This compound features a pyrimidinone core, which is known for its biological activity, and an oxolane ring, which can influence its chemical reactivity and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(oxolan-2-ylmethylamino)-6-phenyl-1H-pyrimidin-4-one typically involves the condensation of a pyrimidinone derivative with an oxolane-containing amine. One common method includes the reaction of 6-phenyl-1H-pyrimidin-4-one with oxolan-2-ylmethylamine under acidic or basic conditions to facilitate the formation of the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(oxolan-2-ylmethylamino)-6-phenyl-1H-pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxolane ring or the pyrimidinone core, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-25°C.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new alkyl or acyl groups attached to the core structure.

Scientific Research Applications

2-(oxolan-2-ylmethylamino)-6-phenyl-1H-pyrimidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(oxolan-2-ylmethylamino)-6-phenyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. These interactions are mediated by the compound’s unique chemical structure, which allows it to form specific non-covalent bonds with its targets.

Comparison with Similar Compounds

Similar Compounds

    2-(oxolan-2-ylmethylamino)-6-methyl-1H-pyrimidin-4-one: Similar structure but with a methyl group instead of a phenyl group.

    2-(oxolan-2-ylmethylamino)-6-ethyl-1H-pyrimidin-4-one: Similar structure but with an ethyl group instead of a phenyl group.

Uniqueness

2-(oxolan-2-ylmethylamino)-6-phenyl-1H-pyrimidin-4-one is unique due to the presence of the phenyl group, which can enhance its biological activity and chemical stability compared to its methyl or ethyl analogs. The phenyl group can also influence the compound’s solubility and interaction with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(oxolan-2-ylmethylamino)-6-phenyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c19-14-9-13(11-5-2-1-3-6-11)17-15(18-14)16-10-12-7-4-8-20-12/h1-3,5-6,9,12H,4,7-8,10H2,(H2,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCMRNAZHOQNRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=NC(=O)C=C(N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(OC1)CNC2=NC(=O)C=C(N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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